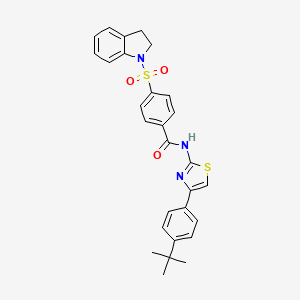
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C28H27N3O3S2 and its molecular weight is 517.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, structure-activity relationships (SAR), and pharmacokinetic profiles based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of C28H27N3O3S2 and a molecular weight of 517.66 g/mol. Its structure includes a thiazole ring, an indolin sulfonamide moiety, and a tert-butyl phenyl group, which contribute to its biological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of phenylthiazole derivatives, including this compound. A series of phenylthiazoles with similar structures demonstrated significant activity against multidrug-resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). Notably, compounds with a tert-butyl side chain exhibited enhanced stability against hepatic metabolism and prolonged biological half-lives, making them promising candidates for further development.
Case Study Findings:
- In Vitro Efficacy: The compound exhibited rapid bactericidal activity against MRSA strains, significantly reducing bacterial counts within hours compared to traditional antibiotics like vancomycin .
- Mechanism of Action: The thiazole ring is believed to interact with bacterial enzymes, inhibiting their function and leading to cell death. Molecular docking studies suggest that the compound binds effectively to specific protein targets involved in bacterial growth and survival.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chemical structure can significantly influence the biological activity of the compound:
- Tert-butyl Group: Enhances lipophilicity and cellular penetration.
- Thiazole Ring: Essential for antibacterial activity; variations in substituents can alter potency.
- Indolin Sulfonamide Moiety: Contributes to the overall stability and efficacy against resistant strains.
Table 1: Summary of Biological Activities of Related Compounds
| Compound | MIC (µg/mL) | Activity Type | Notes |
|---|---|---|---|
| This compound | 8 | Antibacterial | Effective against MRSA |
| Phenylthiazole Derivative 19 | 4 | Antibacterial | Rapid bactericidal activity |
| Compound 26 | 16 | Antifungal | Effective against fluconazole-resistant strains |
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has a favorable profile:
- Half-Life: Approximately 9.03 hours, allowing for once-daily dosing regimens.
- Volume of Distribution (Vd): High volume indicating extensive tissue distribution.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-Life (t1/2) | 9.03 h |
| Clearance (CL) | 1.26 L/hr |
| Volume of Distribution (Vd) | 16.36 L |
Propiedades
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S2/c1-28(2,3)22-12-8-19(9-13-22)24-18-35-27(29-24)30-26(32)21-10-14-23(15-11-21)36(33,34)31-17-16-20-6-4-5-7-25(20)31/h4-15,18H,16-17H2,1-3H3,(H,29,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRQVSTVOQKYGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














